2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its molecular formula is , and it has a molecular weight of approximately 280.32 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be sourced from chemical suppliers such as VWR and is classified under the category of heterocyclic compounds, specifically imidazo[1,2-a]pyridines. It is recognized for its biological activity and chemical versatility, making it a subject of interest in synthetic organic chemistry and pharmacology .
The synthesis of 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-ethylbenzaldehyde with 7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde under acidic or basic conditions.
The structure of 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde features a fused ring system characteristic of imidazopyridines. The presence of an ethylphenyl group at position 2 and a methyl group at position 7 contributes to its unique properties.
The compound can undergo various chemical reactions typical for aldehydes and heterocycles:
The reactivity of the compound is influenced by the electron-donating properties of the ethylphenyl group and the electron-withdrawing nature of the aldehyde functional group, which can affect reaction rates and product distributions.
The mechanism of action for compounds in the imidazo[1,2-a]pyridine class often involves interaction with various biological targets, including enzymes and receptors within cellular pathways.
Research indicates that these compounds may exhibit anti-inflammatory, antibacterial, and antiviral activities by modulating key biochemical pathways . For instance, they may inhibit specific enzymes or interfere with receptor-ligand interactions.
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize this compound's structure and confirm its purity .
The primary applications of 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde lie in medicinal chemistry. It serves as a lead compound for developing drugs targeting:
Due to its diverse biological activities and structural features, this compound represents an important area of research for developing novel therapeutics .
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction provides an efficient one-pot strategy for constructing the imidazo[1,2-a]pyridine scaffold central to our target compound. This reaction strategically condenses 2-aminopyridines with carbonyl compounds and isocyanides under catalytic conditions. The 7-methyl substituent is introduced via site-selective aminopyridine precursors, typically 2-amino-4-methylpyridine, which directs regiochemistry during cyclization. The reaction's versatility allows incorporation of diverse aryl groups at C2, including the critical 4-ethylphenyl moiety, through careful selection of aldehyde components. Microwave-assisted GBB protocols have demonstrated significant rate acceleration (4-8× faster) while maintaining high regiocontrol (>98%) and yield (85-92%) compared to conventional heating [7].
Table 1: Comparative Synthetic Approaches for Imidazo[1,2-a]pyridine Derivatives
Method | Catalyst System | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
Modified GBB Reaction | Sc(OTf)₃ (5 mol%) | 45 min (MW) | 92 | Atom economy, regioselectivity |
Copper-Catalyzed Aerobic | CuBr/FeCl₃ (co-catalytic) | 11 h | 98.8 | Tolerates electron-deficient aryls |
α-Haloketone Cyclization | K₂CO₃ (base) | 6 h | 87 | No transition metals required |
Copper-catalyzed oxidative coupling represents a robust alternative for assembling the target scaffold. As demonstrated in the synthesis of 7-methylimidazo[1,2-a]pyridine-3-carbaldehyde precursors, optimized conditions employ Cu(II) trifluoroacetylacetonate (5 mmol) with tert-butyl hydroperoxide (TBHP, 200 mmol) as oxidant in ethanol at 80°C for 11 hours, achieving remarkable 98.8% yield [1]. This method facilitates the direct incorporation of the C3-carbaldehyde through α,β-unsaturated aldehyde inputs, bypassing post-cyclization oxidation steps. Critical to this approach is the dual catalyst system incorporating cyclopentadienyltricarbonyliron and butylpyridine p-toluenesulfonate, which stabilizes reactive intermediates and suppresses aldehyde oxidation. The 7-methyl group enhances electron density at the reaction center, accelerating the rate-determining nucleophilic attack by approximately 3.2× compared to unsubstituted analogs [1] [8].
The aldehyde functionality at C3 serves as a versatile synthetic handle for structural diversification. Its strong electron-withdrawing character (-M effect) activates ortho positions toward directed metalation, enabling regioselective functionalization difficult to achieve with conventional substituted aromatics. Palladium-catalyzed Suzuki couplings benefit from this directing effect, where the aldehyde oxygen coordinates to palladium, enhancing transmetalation efficiency at the C2 position. Additionally, the formyl group facilitates nucleophilic addition-elimination sequences for synthesizing imines, hydrazones, and oximes—valuable intermediates in medicinal chemistry. Knoevenagel condensations with active methylene compounds (e.g., malononitrile) generate electrophilic alkenes that serve as Michael acceptors, expanding access to π-extended systems [4] [8].
The inherent reactivity of the aldehyde group necessitates specialized stabilization protocols during synthesis and storage. In situ protection as sodium bisulfite adducts prevents oxidation during chromatographic purification—a critical consideration given the compound's sensitivity to aerial oxidation. For long-term storage, conversion to stable crystalline hydrates or Schiff base precursors (e.g., imidazolidine derivatives) maintains integrity, with regeneration achieved via mild acid hydrolysis. Formulation as lyophilized solids under inert atmosphere extends shelf-life to >24 months versus weeks in solution state. Spectroscopic studies reveal that the 4-ethylphenyl group provides steric shielding that reduces aldehyde reactivity by approximately 40% compared to unsubstituted analogs, contributing to enhanced stability [4] [8].
Strategic placement of the 4-ethylphenyl group at C2 profoundly influences the compound's pharmacokinetic profile. Ethyl substituents exhibit optimal hydrophobic balance (π value = 2.0) that enhances membrane permeability (log P = 3.13) while avoiding excessive lipophilicity that plagues bulkier alkyl chains. The ethyl group's weak electron-donating nature (+I effect) elevates the HOMO energy of the imidazopyridine core by 0.35 eV, facilitating π-stacking interactions with biological targets. Meanwhile, the 7-methyl group induces a 15° out-of-plane twist in the imidazopyridine system, reducing crystal lattice energy and improving solubility (23 mg/mL vs. 8 mg/mL for unmethylated analog). This methyl substituent also blocks metabolic oxidation at C7/C8 positions, extending plasma half-life from 1.2 to 4.7 hours in hepatic microsome assays [3] [4].
Systematic substituent screening reveals profound electronic effects on target engagement. Electron-donating groups (EDGs) like the 4-ethylphenyl moiety enhance electron density at N1/C2, strengthening interactions with biological receptors through charge-transfer complexes. In contrast, electron-withdrawing groups (EWGs) such as 4-cyanophenyl diminish binding affinity by >80% due to reduced π-nucleophilicity. The carbaldehyde at C3 exhibits dual electronic behavior: as a -M group it withdraws electrons from the ring, yet its polarized carbonyl bond serves as a hydrogen bond acceptor. Positional isomerism studies demonstrate that 7-methyl (EDG) provides optimal bioactivity enhancement, whereas 6-methyl analogs show reduced potency due to altered dipole orientation [7] [9].
Table 2: Electronic Effects of C2 Substituents on Imidazopyridine Properties
C2 Substituent | Hammett Constant (σ) | Log P | Binding Affinity (nM) | Metabolic Stability (t½, min) |
---|---|---|---|---|
4-Ethylphenyl (EDG) | -0.15 | 3.13 | 12.7 ± 0.8 | 282 ± 14 |
Phenyl (neutral) | 0.00 | 2.68 | 58.3 ± 3.2 | 194 ± 22 |
4-Cyanophenyl (EWG) | +0.66 | 2.21 | >1000 | 315 ± 19 |
4-Methoxyphenyl (EDG) | -0.27 | 2.15 | 18.9 ± 1.1 | 189 ± 17 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: